N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
Description
N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea is a urea derivative featuring a biphenyl core with distinct substituents. The molecule comprises two aromatic rings: one substituted with a 1H-indol-2-yl group at the ortho position and the other with a trifluoromethoxy (-OCF₃) group at the para position. The urea (-NH-C(=O)-NH-) linkage bridges these aromatic systems, facilitating hydrogen-bonding interactions critical for biological activity.
Properties
CAS No. |
917966-24-6 |
|---|---|
Molecular Formula |
C22H16F3N3O2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[2-(1H-indol-2-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H16F3N3O2/c23-22(24,25)30-16-11-9-15(10-12-16)26-21(29)28-19-8-4-2-6-17(19)20-13-14-5-1-3-7-18(14)27-20/h1-13,27H,(H2,26,28,29) |
InChI Key |
VBDKDMMEVSHZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-(1H-indol-2-yl)aniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1H-Indol-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[2-(1H-Indol-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Structural Variations :
- Indole Position : The target compound’s indole moiety is at the 2-position of the phenyl ring, whereas analogs like N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea () feature indole at the 3-position. This positional difference may alter π-stacking interactions or binding site compatibility in biological targets .
- Trifluoromethoxy vs. Other Substituents: The para-trifluoromethoxy group in the target compound contrasts with substituents like 4-phenoxy (), 3-methylphenyl (), and 4-(trifluoromethyl)phenyl (). The -OCF₃ group enhances electronegativity and metabolic stability compared to alkyl or simple aryl substituents .
- Urea vs. Thiourea: describes a thiourea analog (N-[2-(1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea), where the carbonyl oxygen is replaced by sulfur. Thioureas typically exhibit stronger hydrogen-bond acceptor capacity but reduced solubility .
Molecular Properties and Physicochemical Data
Table 1 summarizes key properties of the target compound and analogs:
*Calculated based on formula. †Estimated using fragment-based methods. ‡Thiourea analogs generally exhibit higher logP due to sulfur’s hydrophobicity.
Functional Implications
- Kinase Inhibition : highlights a urea-based tyrosine kinase inhibitor (N-{3-fluoro-4-[7-(4-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]phenyl}-N'-(2,4,6-trifluorophenyl)urea), suggesting urea derivatives with fluorinated aryl groups may target kinase ATP-binding pockets. The target compound’s trifluoromethoxy group could similarly enhance binding affinity .
- Solubility and Bioavailability : Compounds like N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea () exhibit moderate polar surface areas (~43 Ų), whereas the target compound’s bulkier -OCF₃ substituent may reduce aqueous solubility despite comparable logP values .
Biological Activity
N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C18H16F3N3O2
- Molecular Weight : 357.34 g/mol
- IUPAC Name : this compound
Inhibition of IDO1
IDO1 is a crucial enzyme in the tryptophan metabolism pathway, playing a significant role in immune regulation and tumor progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites.
In recent studies, this compound demonstrated potent inhibitory activity against IDO1 with an IC50 value in the low micromolar range (0.1–0.6 μM). This compound exhibited selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), making it a promising candidate for cancer immunotherapy .
Pharmacokinetics
Pharmacokinetic studies revealed that this compound has favorable properties:
- Oral Bioavailability : Approximately 87.4%
- Half-Life : 11.2 hours
- Plasma Clearance : 22.45 mL/min/kg
These parameters suggest that the compound can be effectively administered orally and may maintain therapeutic levels in circulation for extended periods .
In Vivo Efficacy
In vivo studies using murine models demonstrated significant tumor growth inhibition (TGI). For instance:
- B16F10 Xenograft Model : Daily administration at 15 mg/kg resulted in a TGI of 40.5%.
- PAN02 Xenograft Model : A higher dose of 30 mg/kg led to a TGI of 34.3%.
These results indicate the potential of this compound as an effective therapeutic agent against certain types of tumors .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 Value (μM) | Oral Bioavailability (%) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| This compound | IDO1 | 0.1 - 0.6 | 87.4 | B16F10: 40.5; PAN02: 34.3 |
| Epacadostat | IDO1 | ~0.5 | Not specified | Not specified |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Structural Modifications : Research indicated that modifications to the phenyl ring significantly affected IDO1 inhibitory activity. The presence of electron-withdrawing groups at the para-position enhanced binding affinity .
- Selectivity Profile : The compound was shown to selectively inhibit IDO1 without affecting TDO, highlighting its potential for targeted cancer therapies .
- Safety and Toxicity Assessments : Preliminary toxicity evaluations indicated that while some derivatives exhibited promising activity, others showed potential metabolic instability due to specific substituents (e.g., nitro groups), which could lead to toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
